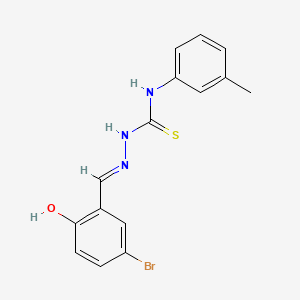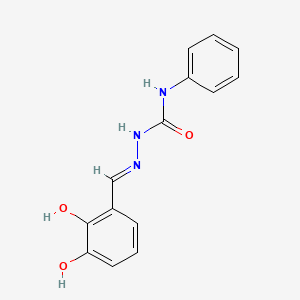![molecular formula C13H11ClN4O B604762 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1081115-11-8](/img/structure/B604762.png)
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Specific Scientific Field
Cancer Research
Summary of the Application
This compound has been synthesized and evaluated for its in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Methods of Application or Experimental Procedures
The compound was synthesized via the formation of pyrazol-3-one 2a and 2b substrates. It was then evaluated for in vitro cytotoxic activity against MCF-7 and A549 cell lines .
Results or Outcomes
The results showed that the compound had better inhibitory activity against MCF-7 with IC50 values in a micromolar range compared to other substrates . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Application in Neurotoxicity Research
Specific Scientific Field
Neurotoxicity Research
Summary of the Application
A newly synthesized pyrazoline derivative of the compound was tested for its potential anti-neurotoxic effects .
Methods of Application or Experimental Procedures
The compound was prepared and biologically assayed for AchE activity .
Results or Outcomes
The study was designed to examine whether the compound may have an anti-neurotoxic potential .
Application in Free Radical Scavenging Activity Studies
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxic activity and free radical scavenging activity .
Methods of Application or Experimental Procedures
The compound was synthesized via the formation of pyrazol-3-one substrates. All compounds were evaluated for in vitro cytotoxic activity and free radical scavenging activity .
Results or Outcomes
Application in Aquatic Toxicology
Specific Scientific Field
Aquatic Toxicology
Summary of the Application
A newly synthesized pyrazoline derivative of the compound was tested for its potential anti-neurotoxic effects on rainbow trout alevins, Oncorhynchus mykiss .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRHLPQJVSFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

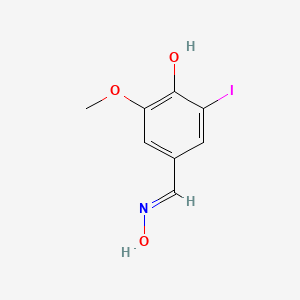
![2-{4-nitrophenyl}-4-{[(4-methyl-1-piperazinyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B604684.png)
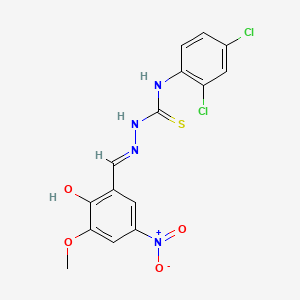
![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-({2-hydroxy-3-nitrobenzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B604692.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)
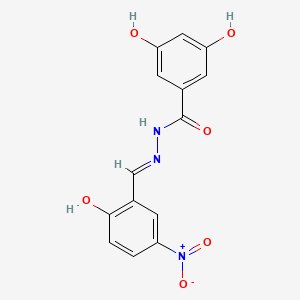
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)
